![molecular formula C4H6N3Na2O4P B1140917 Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate CAS No. 19604-05-8](/img/no-structure.png)
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate
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Overview
Description
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is a compound that likely exhibits interesting chemical and physical properties due to its unique structure, which includes an imidazolidin-2-ylidene ring, a phosphoramidate group, and sodium ions. While specific studies on this compound are not directly available, research on related compounds can shed light on its potential characteristics and applications.
Synthesis Analysis
The synthesis of related imidazolidin-2-ylidene compounds often involves Maillard-type reactions, cycloadditions, or condensation reactions between suitable precursors. For instance, the formation of N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids from creatinine and reducing carbohydrates showcases a Maillard-type reaction process that could be analogous to methods for synthesizing the target compound (C. Kunert, Alesia Walker, & T. Hofmann, 2011).
Scientific Research Applications
Overview of Bisphosphonates
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate is structurally related to bisphosphonates, a class of compounds known for their potent inhibition of bone resorption. Bisphosphonates like pamidronate have demonstrated efficacy in treating conditions characterized by pathologically enhanced bone turnover, such as Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, and osteoporosis. These compounds work by specifically inhibiting bone resorption without significantly affecting bone growth and mineralization (Fitton & McTavish, 1991).
Organophosphorus Compounds in Natural Products
Phosphorous-containing molecules, including those with phosphoramidate (P–N) linkages, play vital roles in biological processes. Although rare, these moieties are essential across various forms of life, indicating the significant biochemical roles of organophosphorus compounds. Research highlights the importance of understanding these compounds for their potential underestimated utilization in life's metabolism (Petkowski, Bains, & Seager, 2019).
Synthesis and Applications of Phosphorylated Azoles
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles which are structurally related to the compound , have been explored for their chemical and biological properties. These compounds exhibit diverse biological activities, such as insectoacaricidal, anti-blastic, and sugar-lowering effects, underscoring the broad potential of phosphorylated azoles in therapeutic applications (Abdurakhmanova et al., 2018).
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate involves the reaction of 1-methylimidazolidin-2-one with phosphorus oxychloride, followed by the reaction of the resulting intermediate with disodium ethylenediaminetetraacetate (EDTA) to form the final product.", "Starting Materials": [ "1-methylimidazolidin-2-one", "Phosphorus oxychloride", "Disodium ethylenediaminetetraacetate (EDTA)" ], "Reaction": [ "1. 1-methylimidazolidin-2-one is reacted with phosphorus oxychloride in the presence of a base such as triethylamine to form the intermediate 1-methyl-4-chloroimidazolidin-2-one.", "2. The intermediate is then reacted with disodium EDTA in the presence of a base such as sodium hydroxide to form the final product, Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate.", "3. The product is purified by recrystallization or other suitable methods." ] } | |
CAS RN |
19604-05-8 |
Product Name |
Disodium (1-methyl-4-oxoimidazolidin-2-ylidene)phosphoramidate |
Molecular Formula |
C4H6N3Na2O4P |
Molecular Weight |
237.06 |
Origin of Product |
United States |
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